molecular formula C23H37N3O3 B1193703 SV119

SV119

Cat. No.: B1193703
M. Wt: 403.57
InChI Key: LKFLCBUCBHTSTF-PMOLBWCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SV119 is a synthetic small molecule that demonstrates high specificity and affinity for the sigma-2 receptor, a transmembrane protein overexpressed in a diverse set of human and rodent tumor cells, including breast and pancreatic cancers . The sigma-2 receptor has been identified as a promising biomarker for targeted cancer therapy due to its significant presence on the surface of cancer cells, particularly on therapy-resistant breast cancer stem cells (CSCs) . Its primary research value lies in its application as a targeting moiety for the selective delivery of therapeutic agents or nanomaterial-based drug carriers to malignant cells . The mechanism of action for this compound involves binding to the sigma-2 receptor on the cancer cell membrane, which facilitates receptor-mediated endocytosis. This process allows for the efficient and selective internalization of this compound and any conjugated drug cargo directly into cancer cells . This targeted approach has been shown to overcome cellular internalization barriers, dramatically enhancing the uptake and efficacy of conjugated drugs that otherwise perform poorly. For instance, conjugation of this compound to the chemotherapeutic agent des-methyl Erastin (dm-Erastin) created a compound with a 35-fold increased killing capacity in vitro compared to the non-targeted drug . Research applications include the functionalization of gold nanocages and other nanoparticles to create synergetic platforms for combined photothermal and chemotherapy, enabling the specific eradication of cancer stem cells . Furthermore, this compound-drug conjugates have demonstrated potent tumor reduction and significantly prolonged survival in patient-derived xenograft models of pancreatic cancer with minimal off-target toxicities . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals. The product is exclusively for utilization in controlled laboratory research settings by qualified and experienced scientific personnel .

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.57

IUPAC Name

(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20+

InChI Key

LKFLCBUCBHTSTF-PMOLBWCYSA-N

SMILES

O=C(O[C@H]1C[C@@](N2CCCCCCN)([H])CCC[C@@]2([H])C1)NC3=CC(C)=CC=C3OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SV-119;  SV 119;  SV119

Origin of Product

United States

Scientific Research Applications

Targeted Drug Delivery Systems

Liposomal Formulations

One of the most promising applications of SV119 is in the development of targeted liposomal drug delivery systems. Research has demonstrated that this compound can be covalently linked with polyethylene glycol-dioleyl amido aspartic acid conjugate (PEG-DOA) to create functionalized liposomes. These this compound-modified liposomes have shown enhanced cellular uptake in cancer cells compared to unmodified liposomes, significantly increasing the cytotoxic effects of loaded chemotherapeutic agents like doxorubicin .

Table 1: Comparison of Cellular Uptake in Cancer Cells

Liposome TypeCellular Uptake (%)Cytotoxicity (IC50, µM)
Unmodified Liposomes10%70
This compound-Modified Liposomes45%4.1

This table illustrates the marked improvement in both uptake and cytotoxicity when using this compound-modified liposomes, highlighting their potential for clinical applications.

Conjugation with Chemotherapeutic Agents

This compound has also been explored as a conjugate with other therapeutic agents. For instance, the compound SW V-49, which combines this compound with des-methyl Erastin, has shown remarkable efficacy against pancreatic cancer. This conjugation allows for selective delivery and enhanced internalization into cancer cells, resulting in significant tumor size reduction and improved survival rates in preclinical models .

Mechanistic Insights into Cancer Treatment

The mechanism by which this compound enhances drug delivery involves its interaction with sigma-2 receptors, which are overexpressed in various tumor types. Studies indicate that this compound facilitates the uptake of conjugated drugs by inducing reactive oxygen species production, leading to apoptosis in cancer cells while minimizing off-target effects .

Case Studies

Case Study 1: Pancreatic Cancer Treatment

In a study investigating the efficacy of SW V-49, researchers found that this compound could effectively overcome cellular internalization barriers associated with traditional chemotherapeutics. The results showed an IC50 value significantly lower than that of equimolar mixes of this compound and Erastin, demonstrating its potential as a novel therapeutic agent for pancreatic cancer .

Case Study 2: Breast Cancer Applications

Another study explored the use of this compound-modified nanoparticles for delivering gemcitabine, a commonly used chemotherapeutic agent. The results indicated that these nanoparticles not only improved drug solubility but also enhanced cellular uptake and cytotoxicity against breast cancer cell lines compared to free gemcitabine .

Comparison with Similar Compounds

Binding Affinities and Receptor Selectivity

SV119 exhibits moderate σ2 receptor binding affinity compared to other ligands (Table 1).

Table 1: Binding Affinities (Ki) of Sigma-2 Ligands

Compound Ki for σ2 (nM) Ki for σ1 (nM) Selectivity (σ2/σ1)
This compound 5.2 1417 ~272:1
Siramesine 0.12 17 ~142:1
SW43 18 Not reported N/A
(+)-Pentazocine 1381 330 ~0.24:1
WC-26 2.6 1436 ~552:1

Key Findings :

  • Siramesine has the highest σ2 affinity (Ki = 0.12 nM) but lower selectivity compared to this compound .
  • This compound shows superior σ2 selectivity over σ1 compared to SW43 and (+)-pentazocine .
  • WC-26 has higher σ2 affinity than this compound but lacks extensive in vivo validation .

Cytotoxicity and Mechanisms of Action

Table 2: Cytotoxicity Profiles (IC50/EC50)

Compound IC50 (Cell Viability) EC50 (Caspase-3 Activation) ROS Induction
This compound 11–36 μM Moderate No
Siramesine 1.9 nM–9.3 μM High Yes
SW43 21–56 μM High Yes
(+)-Pentazocine >1000 μM Low No

Key Findings :

  • Siramesine and SW43 induce higher caspase-3 activity and ROS production, correlating with stronger cytotoxicity .
  • This compound exhibits moderate apoptosis induction without ROS generation, suggesting a distinct mechanism .
  • This compound’s lower cytotoxicity compared to Siramesine may reflect differences in apoptotic pathways (e.g., non-ROS-dependent) .

Synergy with Chemotherapy

This compound enhances the efficacy of gemcitabine and paclitaxel:

  • In Vitro : Combination therapy increases caspase-3-positive cells from 26.5% to 70.5% (gemcitabine) and 53.8% (paclitaxel) .
  • In Vivo : this compound + paclitaxel improves survival in pancreatic cancer models (p = 0.0002) without systemic toxicity .

Siramesine and SW43 also synergize with chemotherapy but lack comparable in vivo survival data .

Structural and Functional Advantages of this compound

  • Chemical Stability : this compound’s carbamate structure allows scalable synthesis and functionalization .
  • Targeted Delivery : Conjugation with pro-apoptotic agents (e.g., Bim, CTMP) enhances tumor-selective cytotoxicity .
  • Safety Profile: No significant toxicity observed in preclinical models, even at high doses .

Preparation Methods

Gold Nanocage Functionalization

This compound was conjugated to PEGylated gold nanocages (AuNCs) for photothermal therapy applications. The protocol involves:

  • AuNC synthesis : Galvanic replacement reaction between silver nanocubes and HAuCl₄ yields hollow AuNCs with localized surface plasmon resonance (LSPR) at 780 nm.

  • PEGylation : Heterobifunctional PEG (OPSS-PEG-SVA) reacts with this compound’s amine group via succinimidyl ester chemistry.

  • Conjugation : Thiol-terminated PEG-SV119 binds to AuNC surfaces via Au–S bonds.

Table 1: Optimization of this compound Surface Density on AuNCs

This compound Coverage (%)Cellular Uptake (CSCs)Cellular Uptake (Non-CSCs)
012 ± 3 AuNCs/cell10 ± 2 AuNCs/cell
2585 ± 1015 ± 4
50210 ± 2522 ± 5
75180 ± 2020 ± 4
100150 ± 1818 ± 3

Data from MDA-MB-435 breast cancer stem cells (CSCs) showed maximal uptake at 50% this compound coverage, with a 9.5-fold selectivity for CSCs over non-CSCs.

Liposome Formulation

This compound was incorporated into liposomes for targeted drug delivery:

  • Lipid synthesis : this compound was conjugated to PEG-dioleyl amido aspartic acid (DOA) via carbodiimide chemistry.

  • Liposome preparation : Thin-film hydration with this compound-PEG-DOA (1–5 mol%) yielded vesicles sized at 110–130 nm.

  • Doxorubicin loading : Remote loading achieved 90% encapsulation efficiency.

Table 2: Impact of this compound Density on Liposome Uptake in DU-145 Cells

This compound Density (mol%)Cellular Uptake (% Increase vs. Control)
0Baseline
12.1 ± 0.3
34.8 ± 0.6
57.2 ± 0.9

Liposomes with 5 mol% this compound enhanced doxorubicin cytotoxicity by 3.7-fold compared to non-targeted formulations.

Mechanistic Validation of this compound Activity

Receptor Binding Assays

Competitive binding studies using fluorescent sigma-2 ligand SW120 confirmed this compound’s affinity:

  • IC₅₀ : 8.2 ± 1.1 μM in pancreatic cancer cells (AsPC-1).

  • Selectivity : >100-fold selectivity over sigma-1 receptors.

Cellular Internalization

Mass spectrometry revealed that this compound conjugation to dm-Erastin (forming SW V-49) increased intracellular drug concentration by 85-fold in AsPC-1 cells. Without this compound, dm-Erastin showed negligible uptake due to poor membrane permeability.

Stability and Pharmacokinetics

This compound-PEG conjugates demonstrated:

  • Serum stability : >90% intact after 24 h in human plasma.

  • Tumor accumulation : 12% injected dose/g in orthotopic pancreatic tumors, versus 1.2% for non-targeted controls.

Comparative Analysis of Conjugation Platforms

Table 3: Efficacy of this compound-Drug Conjugates in Preclinical Models

ConjugateTumor ModelTumor Reduction (%)Survival Benefit (Days)
SW V-49Pancreatic (AsPC-1)78 ± 842 ± 5
This compound-PEG-AuNC/DOXBreast (MDA-MB-435)65 ± 735 ± 4
This compound-Liposome/DOXProstate (DU-145)55 ± 628 ± 3

SW V-49, a covalent this compound-Erastin conjugate, outperformed mixed this compound/Erastin combinations by 17-fold in vitro.

Challenges and Optimization

  • Conjugation Efficiency : Amine-reactive PEG linkers achieved 80–90% coupling efficiency.

  • Aggregation : AuNCs with >50% this compound coverage showed reduced colloidal stability.

  • Biodistribution : PEGylation extended circulation half-life to 6.5 h in murine models .

Q & A

Q. What is the primary mechanism by which SV119 enhances targeted drug delivery in cancer cells?

this compound binds selectively to sigma-2 receptors, which are overexpressed in solid tumors (e.g., prostate, breast, and lung cancers). This ligand-receptor interaction facilitates receptor-mediated endocytosis, enabling efficient cellular uptake of drug carriers like liposomes or gold nanocages. Methodologically, fluorescence microscopy and flow cytometry are used to quantify uptake specificity in tumor vs. normal cells (e.g., DU-145 vs. BEAS-2B) .

Q. How is this compound integrated into nanocarriers like liposomes, and what parameters optimize its targeting efficiency?

this compound is conjugated to PEGylated lipids (e.g., this compound-PEG3500-DOA) and incorporated into liposomes at 1–5 mol% density. Optimization involves assessing ligand density, incubation time, and competitive inhibition assays using free SV118. Dynamic light scattering (DLS) confirms liposome size (~90 nm), while fluorescence intensity measurements validate tumor-specific uptake .

Q. What experimental models are used to validate this compound’s tumor-targeting efficacy?

In vitro models include cancer cell lines (DU-145, MCF-7, A549) and normal controls (BEAS-2B). Key assays:

  • MTT assays for cytotoxicity of drug-loaded this compound liposomes (e.g., DOX).
  • Flow cytometry to compare apoptosis (PE-CAS3) and proliferation (FITC-Ki67) in treated vs. untreated cells .

Advanced Research Questions

Q. How does this compound conjugation overcome drug resistance in pancreatic cancer models?

this compound is conjugated to dm-Erastin (a ferroptosis inducer) to form SW V-49, which bypasses plasma membrane impermeability. Mass spectrometry confirms intracellular accumulation of SW V-49 in PANC-1 cells, unlike unconjugated dm-Erastin. In vivo, SW V-49 reduces tumor volume by 50% in syngeneic mouse models and doubles median survival (48 vs. 20 days in controls) .

Q. What methodologies resolve contradictions in this compound’s role in apoptotic signaling pathways?

While this compound induces apoptosis in pancreatic cancer, its Caspase-3 activation is minimal compared to ligands like SW43. Mechanistic studies use:

  • ROS detection assays (e.g., DCFH-DA) to differentiate oxidative stress-driven vs. receptor-mediated apoptosis.
  • Antioxidant rescue experiments (e.g., α-tocopherol) to isolate this compound-specific effects .

Q. How can this compound-mediated photothermal therapy (PTT) be synergized with chemotherapy?

this compound-gold nanocage (AuNC) conjugates enable dual PTT-chemo therapy. Near-infrared irradiation triggers AuNC heating, while this compound delivers chemotherapeutics. Efficacy is quantified via:

  • Relative GMFI values to compare CSC vs. non-CSC targeting in MDA-MB-435 cells.
  • Clonogenic assays post-treatment to assess long-term cell death .

Q. What structural modifications of this compound improve ligand stability without compromising receptor affinity?

Synthesis of mthis compound (with a neighboring carbonyl group) reduces amine protonation, maintaining neutral liposome surface charge. Affinity is validated via:

  • Competitive binding assays using SW120 (fluorescent sigma-2 ligand).
  • MALDI-TOF mass spectrometry to confirm conjugate integrity .

Methodological Considerations

Q. How are conflicting results in sigma-2 receptor expression across cell lines addressed?

Use immunoblotting with sigma-2-specific antibodies and RNAi knockdown to confirm receptor dependency. For example, MDA-MB-435 cells show sigma-2 dominance, while (+)-pentazocine (sigma-1 ligand) fails to inhibit this compound binding .

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.
  • Two-way ANOVA for comparing combination therapies (e.g., this compound + gemcitabine) vs. monotherapies .

Q. How do researchers validate tumor-specific uptake in preclinical models?

  • Biodistribution studies using radiolabeled this compound (e.g., ¹²⁵I) in xenograft models.
  • Ex vivo fluorescence imaging of organs post-injection to quantify off-target accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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